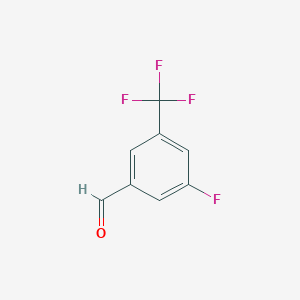

3-Fluoro-5-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on ist eine Verbindung, die häufig während der Maillard-Reaktion gebildet wird, einer nicht-enzymatischen Bräunungsreaktion zwischen Carbonylgruppen von reduzierenden Zuckern und Aminogruppen aus Aminosäuren, Peptiden oder Proteinen. Diese Verbindung ist bekannt für ihre antioxidativen Eigenschaften und findet sich in verschiedenen natürlichen Extrakten und Lebensmitteln wie Vollkornbrot, Pflaumen, Rosentee und geröstetem Erdmandelöl .

Vorbereitungsmethoden

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on wird typischerweise durch die Maillard-Reaktion synthetisiert. Diese Reaktion beinhaltet reduzierende Zucker (wie Glucose oder Fructose) und Aminosäuren (wie Prolin, Alanin, Asparagin, Threonin, Tyrosin und Lysin). Die Reaktionsbedingungen umfassen eine Temperatur von etwa 150 °C, und die Bildung der Verbindung wird durch die molaren Verhältnisse der Reaktanten, die Reaktionszeit und die Temperatur beeinflusst . Industrielle Produktionsmethoden beinhalten häufig Festphasen-Maillard-Reaktionssysteme, bei denen die Reaktion in einer kontrollierten Umgebung durchgeführt wird, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Die antioxidativen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, freie Radikale abzufangen. Häufig verwendete Reagenzien in diesen Reaktionen sind 2,2′-Azinobis(3-ethylbenzothiazolin-6-sulfonat) Kationisches Radikal, 2,2′-Diphenyl-1-pikrylhydrazyl Radikal und Galvinoxyl Radikal . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Derivate der ursprünglichen Verbindung mit modifizierten antioxidativen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on hat zahlreiche wissenschaftliche Forschungsanwendungen. In der Chemie wird es für seine Rolle in der Maillard-Reaktion und seine antioxidativen Eigenschaften untersucht. In Biologie und Medizin wird die Verbindung auf ihre potenziellen gesundheitlichen Vorteile untersucht, einschließlich ihrer Fähigkeit, freie Radikale abzufangen und oxidativen Stress zu reduzieren . In der Lebensmittelindustrie wird es verwendet, um den Geschmack und das Aroma von wärmebehandelten Lebensmitteln zu verbessern .

Wirkmechanismus

Die antioxidative Aktivität von 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on ist in erster Linie auf seine instabile Enolstruktur zurückzuführen, die es ermöglicht, freie Radikale effektiv abzufangen. Die Hydroxylgruppen an bestimmten Positionen des Moleküls spielen eine entscheidende Rolle bei seinen reduzierenden Eigenschaften . Die Verbindung wird durch den Abbau von Amadori- oder Heyns-Umlagerungsprodukten über 2,3-Enolierung erzeugt .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role as an Intermediate:

3-Fluoro-5-(trifluoromethyl)benzaldehyde is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique fluorinated structure enhances biological activity and selectivity, making it valuable in the development of drugs targeting various diseases.

Case Studies:

- HIF-2α Inhibitors: Recent research highlights its role in developing inhibitors for hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in several cancers, including renal cancer and glioblastoma. The compound's structure aids in the design of selective inhibitors that can effectively target these pathways .

- Anti-inflammatory Drugs: The compound has been explored for its potential in synthesizing anti-inflammatory agents, leveraging its reactivity to form key functional groups necessary for biological activity .

Material Science

Advanced Materials Production:

In material science, this compound is employed to create advanced materials, particularly polymers and coatings. The presence of fluorine in its structure contributes to improved chemical resistance and thermal stability.

Applications:

- Fluorinated Polymers: The compound is used to synthesize fluorinated polymers that exhibit enhanced durability and resistance to solvents and heat, making them suitable for high-performance applications .

- Coatings: Its incorporation into coatings enhances their protective properties against environmental degradation, which is crucial for industrial applications.

Agricultural Chemicals

Formulation of Agrochemicals:

this compound finds applications in formulating agrochemicals such as herbicides and pesticides. Its chemical properties contribute to increased efficacy while minimizing environmental impact.

Benefits:

- Enhanced Efficacy: The compound's reactivity allows for the development of more effective agrochemical formulations that can target pests with lower dosages .

- Reduced Environmental Impact: By improving the selectivity of agrochemicals, this compound helps reduce non-target effects on beneficial organisms.

Research on Fluorinated Compounds

Exploration of New Derivatives:

Researchers utilize this compound as a building block to explore new fluorinated derivatives. This research can lead to innovations across various fields, including medicinal chemistry and materials science.

Potential Innovations:

- New Medicinal Compounds: Ongoing studies aim to discover novel compounds with enhanced therapeutic profiles based on the structural features of this compound .

- Functional Materials: The compound serves as a precursor for developing functional materials with unique properties tailored for specific applications .

Wirkmechanismus

The antioxidant activity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is primarily due to its unstable enol structure, which allows it to effectively scavenge free radicals. The hydroxyl groups at specific positions on the molecule play a crucial role in its reducing abilities . The compound is generated through the degradation of Amadori or Heyns rearrangement products via 2,3-enolization .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-on ist anderen Maillard-Reaktionsprodukten wie 5-Hydroxymethylfurfural, Furfural und 5-Methylfurfural ähnlich. Es ist einzigartig in seiner starken antioxidativen Aktivität und seiner Bildung über den 2,3-Enolierungspfad . Diese ähnlichen Verbindungen besitzen ebenfalls antioxidative Eigenschaften, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Aktivitäten .

Biologische Aktivität

- Molecular Formula : C8H4F4O

- Molecular Weight : Approximately 192.11 g/mol

- Structure : The compound features a trifluoromethyl group (-CF3) and a fluorine atom (F) on the benzene ring, which influence its reactivity and interactions in biological systems.

- Metabolic Stability : Fluorinated compounds often exhibit enhanced metabolic stability, which can increase their bioactivity by prolonging their presence in biological systems.

- Binding Affinity : The incorporation of fluorine can enhance binding affinity to target receptors, making these compounds attractive candidates in drug discovery.

- Lipophilicity Modulation : The trifluoromethyl group can significantly influence the lipophilicity of the molecule, affecting its absorption and distribution within biological systems.

Related Compounds and Comparative Activity

Research into compounds with similar structures suggests that they may exhibit significant antimicrobial properties. For instance, trifluoromethyl-substituted phenyl groups have been shown to enhance antibacterial activity against various strains of bacteria, including drug-resistant ones.

| Compound Name | CAS Number | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Not yet determined |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | MIC values as low as 1 µg/mL against S. aureus |

| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 67515-60-0 | MIC values as low as 0.5 µg/mL against MRSA |

The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of these compounds, potentially leading to increased bioactivity .

Case Studies

While specific case studies on this compound are lacking, related investigations into other trifluoromethyl-substituted compounds have yielded promising results:

- Antimicrobial Activity : A study reported that pyrazole derivatives containing trifluoromethyl groups demonstrated potent growth inhibition against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. These derivatives showed MIC values ranging from 0.5 to 2 µg/mL .

- Pharmacodynamics : The introduction of trifluoromethyl groups has been associated with improved pharmacokinetic properties in various drug candidates. For example, FDA-approved drugs containing trifluoromethyl groups have shown enhanced efficacy compared to their non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZYXZWSOWQPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345582 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188815-30-7 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.